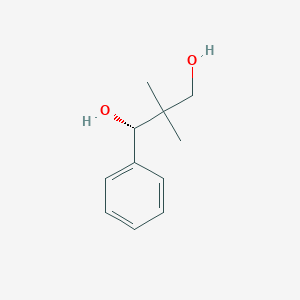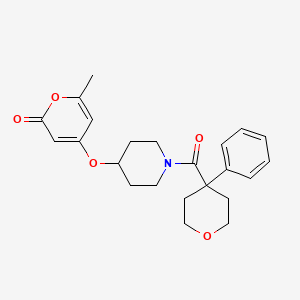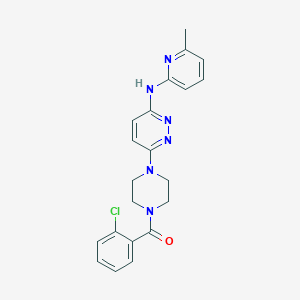
(1S)-2,2-dimethyl-1-phenylpropane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-2,2-dimethyl-1-phenylpropane-1,3-diol: is an organic compound with a unique structure that includes a phenyl group, two methyl groups, and two hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-2,2-dimethyl-1-phenylpropane-1,3-diol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of 2,2-dimethyl-1-phenylpropan-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at low temperatures to ensure selectivity and yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) to facilitate the reduction of the precursor compound under high pressure and temperature conditions. This approach allows for efficient and scalable production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: (1S)-2,2-dimethyl-1-phenylpropane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form alkanes using strong reducing agents.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).
Reduction: Sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in THF.
Substitution: Thionyl chloride (SOCl2) for halogenation or sodium hydride (NaH) for nucleophilic substitution.
Major Products:
Oxidation: Formation of 2,2-dimethyl-1-phenylpropan-1-one or 2,2-dimethyl-1-phenylpropanal.
Reduction: Formation of 2,2-dimethyl-1-phenylpropane.
Substitution: Formation of halogenated derivatives or ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry: (1S)-2,2-dimethyl-1-phenylpropane-1,3-diol is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used as a precursor for the synthesis of biologically active molecules. It serves as a key intermediate in the production of enzyme inhibitors, receptor agonists, and other bioactive compounds.
Medicine: The compound’s derivatives have potential therapeutic applications. For example, they can be used in the development of drugs targeting specific enzymes or receptors involved in various diseases, including cancer and metabolic disorders.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials with specific properties. Its ability to undergo various chemical transformations makes it a versatile intermediate in manufacturing processes.
Wirkmechanismus
The mechanism of action of (1S)-2,2-dimethyl-1-phenylpropane-1,3-diol depends on its specific application. In general, the compound interacts with molecular targets such as enzymes, receptors, or other proteins. The hydroxyl groups can form hydrogen bonds with active sites, while the phenyl and methyl groups provide hydrophobic interactions, stabilizing the compound within the target site. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Vergleich Mit ähnlichen Verbindungen
2,2-dimethyl-1-phenylpropan-1-ol: Lacks one hydroxyl group compared to (1S)-2,2-dimethyl-1-phenylpropane-1,3-diol.
1-phenyl-2-propanol: Has a different substitution pattern on the carbon chain.
2,2-dimethyl-1-phenylpropan-1-one: The ketone analog of this compound.
Uniqueness: this compound is unique due to its chiral center and the presence of two hydroxyl groups, which provide distinct reactivity and interaction profiles. This makes it a valuable compound in asymmetric synthesis and in the development of stereochemically pure pharmaceuticals and other bioactive molecules.
Eigenschaften
IUPAC Name |
(1S)-2,2-dimethyl-1-phenylpropane-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-11(2,8-12)10(13)9-6-4-3-5-7-9/h3-7,10,12-13H,8H2,1-2H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWCLCFHXYGTTF-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CO)[C@H](C1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-methylbutyl)-2-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B2634991.png)
![Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride](/img/new.no-structure.jpg)
![N-(3-methoxypropyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2634996.png)
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-phenoxybenzamide](/img/structure/B2634997.png)
![7-[(5-methylfuran-2-yl)methyl]-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2634999.png)

![N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2635001.png)
![1-[(Z)-2-amino-1,2-dicyanoethenyl]-3-(3,4-dichlorophenyl)urea](/img/structure/B2635002.png)

![1-{2-[(2-Chloro-4-fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B2635004.png)


![Ethyl 4-[(4-chlorophenyl)sulfonyl]-1-(4-methylbenzyl)-4-piperidinecarboxylate](/img/structure/B2635008.png)
![7,9-dimethyl-3-phenyl-1-(3-phenylpropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2635009.png)
